1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1450-07-3
VCID: VC20679166
InChI: InChI=1S/C27H23OP/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3
SMILES:
Molecular Formula: C27H23OP
Molecular Weight: 394.4 g/mol

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one

CAS No.: 1450-07-3

Cat. No.: VC20679166

Molecular Formula: C27H23OP

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one - 1450-07-3

Specification

CAS No. 1450-07-3
Molecular Formula C27H23OP
Molecular Weight 394.4 g/mol
IUPAC Name 1-phenyl-2-(triphenyl-λ5-phosphanylidene)propan-1-one
Standard InChI InChI=1S/C27H23OP/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3
Standard InChI Key DWSUQCIDNLREDA-UHFFFAOYSA-N
Canonical SMILES CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Introduction

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one, also referred to as 1-triphenylphosphoranylidene-2-propanone, is an organophosphorus compound notable for its role in organic synthesis. It contains a phosphoranylidene functional group, making it a versatile reagent in chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is classified as a Wittig reagent, widely used for synthesizing alkenes from aldehydes or ketones through stereospecific mechanisms.

Synthesis of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one

The synthesis typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound under controlled conditions. Key steps include:

  • Reactants: Triphenylphosphine and a suitable carbonyl compound (e.g., benzaldehyde derivatives).

  • Reaction Conditions:

    • Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Controlled temperature and reaction time.

  • Purification: Techniques such as chromatography are employed to isolate the product.

This method ensures high yields while minimizing by-products.

Applications in Organic Synthesis

The primary application of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one lies in its role as a Wittig reagent:

  • Wittig Reaction:

    • Reacts with aldehydes or ketones to form alkenes.

    • The reaction proceeds through an intermediate oxaphosphetane, which decomposes to yield the alkene and a phosphine oxide by-product.

  • Stereospecificity:

    • The reaction can be tailored to produce either (E)- or (Z)-alkenes depending on reaction conditions.

  • Mechanism:

    • The compound acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group, followed by cyclization and elimination steps.

Physical and Chemical Data

PropertyValue
Molecular Weight344.36 g/mol
Melting PointRequires experimental data
SolubilitySoluble in organic solvents like dichloromethane
ReactivitySensitive to oxygen; requires inert conditions

Importance in Modern Chemistry

The versatility of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one highlights its significance:

  • Synthetic Applications:

    • Used in the pharmaceutical industry for creating complex molecules.

    • Plays a role in material science for developing polymers and advanced materials.

  • Research Contributions:

    • Enables studies on stereochemical control and reaction mechanisms.

    • Serves as a model compound for exploring organophosphorus chemistry.

  • Environmental Considerations:

    • Requires careful handling due to sensitivity to air and moisture.

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